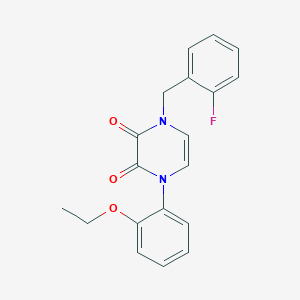
1-(2-ethoxyphenyl)-4-(2-fluorobenzyl)pyrazine-2,3(1H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ethoxyphenyl)-4-(2-fluorobenzyl)pyrazine-2,3(1H,4H)-dione is a synthetic organic compound that belongs to the class of pyrazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyphenyl)-4-(2-fluorobenzyl)pyrazine-2,3(1H,4H)-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the ethoxyphenyl group: This step may involve nucleophilic substitution reactions.
Attachment of the fluorobenzyl group: This can be done via Friedel-Crafts alkylation or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(2-ethoxyphenyl)-4-(2-fluorobenzyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkyl halides, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 1-(2-ethoxyphenyl)-4-(2-fluorobenzyl)pyrazine-2,3(1H,4H)-dione would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 1-(2-ethoxyphenyl)-4-benzylpyrazine-2,3(1H,4H)-dione
- 1-(2-methoxyphenyl)-4-(2-fluorobenzyl)pyrazine-2,3(1H,4H)-dione
- 1-(2-ethoxyphenyl)-4-(4-fluorobenzyl)pyrazine-2,3(1H,4H)-dione
Uniqueness
1-(2-ethoxyphenyl)-4-(2-fluorobenzyl)pyrazine-2,3(1H,4H)-dione is unique due to the specific combination of the ethoxyphenyl and fluorobenzyl groups attached to the pyrazine ring. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
生物活性
1-(2-ethoxyphenyl)-4-(2-fluorobenzyl)pyrazine-2,3(1H,4H)-dione is a synthetic organic compound belonging to the class of pyrazine derivatives. Its unique structure, characterized by the combination of an ethoxyphenyl group and a fluorobenzyl group, suggests potential biological activities that warrant detailed investigation.
- Molecular Formula : C18H18F1N2O2
- CAS Number : 1206998-52-8
- Molecular Weight : 326.35 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazine Ring : Cyclization of appropriate precursors.
- Introduction of Ethoxyphenyl Group : Nucleophilic substitution reactions.
- Attachment of Fluorobenzyl Group : Friedel-Crafts alkylation or similar methods.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors, modulating their activity through binding interactions. However, detailed biochemical studies are required to elucidate the exact molecular targets and pathways involved.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Antimicrobial properties
- Antifungal effects
- Cytotoxicity against various cancer cell lines
Case Studies and Research Findings
- Antifungal Activity : A study on related pyrazine derivatives showed promising antifungal activity with minimal hemolytic effects on human erythrocytes. The effective concentration for antifungal activity was reported at 115.5 µg/mL .
- Cytotoxicity Studies : In vitro tests on RAW 264.7 cell lines indicated moderate cytotoxicity with an IC50 value around 500 µg/mL for related compounds . This suggests potential applications in cancer therapy.
- Genotoxicity Assessment : Genotoxicity studies revealed minimal chromosomal aberrations compared to standard treatments like streptomycin, indicating a favorable safety profile for further development .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | IC50 / EC50 |
|---|---|---|---|
| 1-(2-methoxyphenyl)-4-benzylpyrazine-2,3(1H,4H)-dione | Structure | Antifungal | 115.5 µg/mL |
| 1-(4-fluorobenzyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione | Structure | Cytotoxic | 500 µg/mL |
特性
IUPAC Name |
1-(2-ethoxyphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-2-25-17-10-6-5-9-16(17)22-12-11-21(18(23)19(22)24)13-14-7-3-4-8-15(14)20/h3-12H,2,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUUXBOGFCTBKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














